molecular formula C14H18BrNO B10841195 2-(N-Pyrrolidinyl)-3''-bromopropiophenone

2-(N-Pyrrolidinyl)-3''-bromopropiophenone

Cat. No.: B10841195
M. Wt: 296.20 g/mol
InChI Key: DNVMLFGJFSQQDE-UHFFFAOYSA-N
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Description

2-(N-Pyrrolidinyl)-3’-bromopropiophenone is a synthetic compound that belongs to the class of cathinones. Cathinones are a group of psychoactive substances structurally related to amphetamines. This compound is characterized by the presence of a pyrrolidine ring and a bromine atom attached to the phenyl ring, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-Pyrrolidinyl)-3’-bromopropiophenone typically involves the reaction of propiophenone with bromine to introduce the bromine atom at the 3’ position of the phenyl ringThe reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium to facilitate the reaction .

Industrial Production Methods

Industrial production of 2-(N-Pyrrolidinyl)-3’-bromopropiophenone follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(N-Pyrrolidinyl)-3’-bromopropiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 3’-bromo-2-(N-pyrrolidinyl)acetophenone, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

2-(N-Pyrrolidinyl)-3’-bromopropiophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(N-Pyrrolidinyl)-3’-bromopropiophenone involves its interaction with neurotransmitter receptors in the brain. The compound is believed to act as a stimulant, increasing the release of dopamine and norepinephrine. This leads to enhanced mood, alertness, and energy levels. The molecular targets include dopamine transporters and norepinephrine transporters, which are involved in the reuptake of these neurotransmitters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(N-Pyrrolidinyl)-3’-bromopropiophenone is unique due to the presence of both the pyrrolidine ring and the bromine atom, which contribute to its distinct chemical and pharmacological properties. These structural features enhance its ability to interact with specific neurotransmitter receptors, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C14H18BrNO

Molecular Weight

296.20 g/mol

IUPAC Name

1-(3-bromophenyl)-2-piperidin-1-ylpropan-1-one

InChI

InChI=1S/C14H18BrNO/c1-11(16-8-3-2-4-9-16)14(17)12-6-5-7-13(15)10-12/h5-7,10-11H,2-4,8-9H2,1H3

InChI Key

DNVMLFGJFSQQDE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)Br)N2CCCCC2

Origin of Product

United States

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